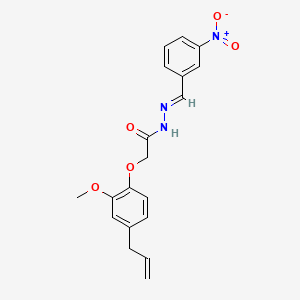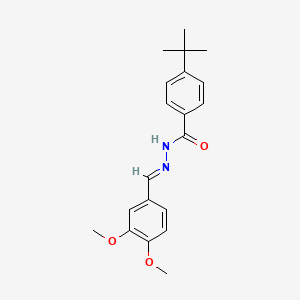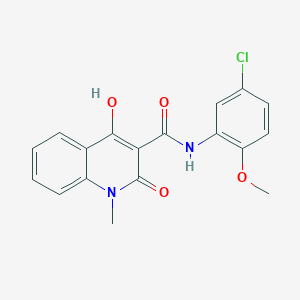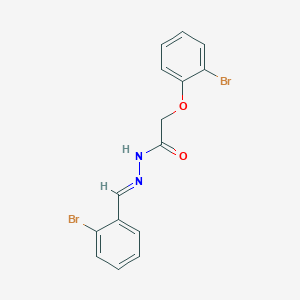![molecular formula C12H14N2O5 B3867583 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3867583.png)
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid
Overview
Description
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid, also known as MOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOBA is a synthetic derivative of the amino acid glutamine, and its unique chemical structure makes it a promising candidate for a variety of research applications. In
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is not fully understood. However, it is believed that 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid inhibits the activity of the enzyme glutaminase, which is essential for the growth and survival of cancer cells. By inhibiting glutaminase, 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid deprives cancer cells of the nutrients they need to grow and proliferate.
Biochemical and Physiological Effects
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been shown to have anti-inflammatory properties. 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid for lab experiments is its specificity. 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been shown to selectively inhibit the activity of glutaminase, making it a useful tool for studying the role of glutaminase in various biological processes. However, one of the limitations of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is its solubility. 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is not very soluble in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are a number of future directions for research on 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid. One area of research that is currently being explored is the development of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid analogs with improved solubility and bioavailability. Additionally, researchers are investigating the potential of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Finally, researchers are exploring the use of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid as a tool for studying the role of glutaminase in various biological processes.
Conclusion
In conclusion, 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is a promising chemical compound that has a variety of potential applications in scientific research. Its unique chemical structure and specificity make it a useful tool for studying the role of glutaminase in various biological processes. While there are some limitations to working with 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid, its potential benefits make it an exciting area of research for the future.
Scientific Research Applications
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is in the field of cancer research. 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-5-3-2-4-8(9)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRNWJNSMWWFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(3,4-dimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3867524.png)


amine oxalate](/img/structure/B3867542.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B3867546.png)
![ethyl 7-methyl-2-(4-methylbenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867552.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3867560.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867582.png)
![9-[2-(4-morpholinyl)ethyl]-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3867599.png)